Prototribestin Prototribestin
Brand Name: Vulcanchem
CAS No.: 425407-43-8
VCID: VC0192196
InChI:
SMILES:
Molecular Formula: C45H73O21S·Na
Molecular Weight: 1005.10

Prototribestin

CAS No.: 425407-43-8

Cat. No.: VC0192196

Molecular Formula: C45H73O21S·Na

Molecular Weight: 1005.10

* For research use only. Not for human or veterinary use.

Prototribestin - 425407-43-8

CAS No. 425407-43-8
Molecular Formula C45H73O21S·Na
Molecular Weight 1005.10

Chemical Structure and Properties

Chemical Identification

Prototribestin is identified by the Chemical Abstracts Service (CAS) registry number 425407-43-8 . Its systematic chemical name according to the IUPAC nomenclature is β-D-Glucopyranoside, (3β,22α,25R)-26-(β-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-, 4-(hydrogensulfate), monosodium salt (9CI) . For simplicity, it is also referred to as 26-O-β-glucopyranosyl-22α-hydroxy-(25R)-furost-5-ene-3β,26-diol-3-O-α-rhamnopyranosyl-(1→2)-β-4-O-sulfoglucopyranoside sodium salt .

The molecular formula of prototribestin is C45H73NaO21S, indicating its complex structure containing carbon, hydrogen, oxygen, sulfur, and sodium atoms . The presence of a sodium atom denotes that prototribestin exists as a salt form, which affects its solubility and other physicochemical properties.

Structural Characteristics

Prototribestin belongs to the furostanol class of steroidal saponins. Structurally, it features a steroidal aglycone (sapogenin) with attached sugar moieties. The molecule contains:

  • A furostanol skeleton as the aglycone portion

  • A hydroxyl group at position 22 (22α-hydroxy)

  • A β-D-glucopyranosyl group at position 26

  • An α-rhamnopyranosyl-(1→2)-β-glucopyranoside moiety at position 3

  • A sulfate group at position 4 of the glucopyranose unit

  • A double bond at position 5 of the furostane skeleton

This complex structure contributes to prototribestin's amphiphilic nature, which is characteristic of saponins and explains their ability to form stable foams in aqueous solutions and interact with biological membranes .

Physical and Chemical Properties

While specific physicochemical data for prototribestin is limited in the provided search results, general properties can be inferred from its structure and classification as a saponin:

  • Appearance: Likely a white to off-white powder

  • Solubility: As a saponin with both hydrophilic (sugar) and hydrophobic (steroid) regions, it would have amphiphilic properties with reasonable solubility in polar solvents

  • Stability: May undergo hydrolysis in strongly acidic or basic conditions

  • Molecular weight: Derived from the molecular formula C45H73NaO21S

The commercial availability of prototribestin for research purposes is noted, with pricing information from chemical suppliers indicating 500mg available for €8,101.00 and 1g for €10,638.00 . This relatively high cost reflects the complexity of isolating and purifying the compound from natural sources.

Natural Occurrence and Distribution

Concentration Variations Across Regions

The concentration of prototribestin in Tribulus terrestris exhibits considerable variation depending on the geographical origin of the plant material. These variations are summarized in the following table:

CountryPlant PartConcentration (mg/100g dry weight)
BulgariaAerial parts130–2200
BulgariaFruits21–28
BulgariaLeaves700
BulgariaStems40
TurkeyAerial parts310–1000
TurkeyFruits17–65
GreeceAerial parts220–790
MacedoniaAerial parts420–990
SerbiaAerial parts170
GeorgiaAerial parts240

The wide range of concentrations, even within samples from the same country (e.g., 130–2200 mg/100g in Bulgarian aerial parts), indicates that factors beyond just geographical location may influence prototribestin biosynthesis . These factors could include specific growth conditions, soil composition, climate, altitude, harvesting time, and post-harvest processing methods.

The data also indicates that aerial parts generally contain higher concentrations of prototribestin compared to fruits, leaves, and stems, which has implications for optimal harvesting practices when this compound is the target of interest .

Relationship to Other Saponins in Tribulus terrestris

Prototribestin exists within a complex phytochemical matrix in Tribulus terrestris, which contains over 70 different compounds . Among these, steroidal saponins of both furostanol and spirostanol types are particularly abundant and are believed to be responsible for many of the plant's therapeutic effects.

Key relationships between prototribestin and other saponins in Tribulus terrestris include:

  • Structural relationship with neoprototribestin (C45H75NaO20S), which appears to be a closely related compound also found in Bulgarian Tribulus terrestris

  • Classification as a furostanol saponin, alongside other furostanol glycosides such as protodioscin, neoprotodioscin, and terrestrosin compounds

  • Possible biosynthetic relationships, as furostanol saponins are believed to be biogenetic precursors of spirostanol saponins

The table below compares prototribestin with several other major saponins found in Tribulus terrestris:

CompoundChemical FormulaTypeGeographical PresenceMaximum Reported Concentration (mg/100g)
PrototribestinC45H73NaO21SFurostanolBulgaria, Turkey, Greece, Macedonia, Serbia, Georgia2200 (Bulgaria, aerial parts)
ProtodioscinC51H84O22FurostanolBulgaria, Turkey, Greece, Macedonia, Serbia, Georgia, Vietnam, China, India, Russia1530 (Bulgaria, aerial parts)
NeoprototribestinC45H75NaO20SFurostanolBulgariaNot specified
DioscinC45H72O16SpirostanolEgypt, Russia, Bulgaria, Turkey, Greece, Macedonia, Serbia, Georgia87 (Serbia, aerial parts)
TribestinC39H61NaO14SSpirostanolBulgaria, Turkey, Greece, Macedonia, Serbia, Georgia220 (Bulgaria, aerial parts)

This comparative analysis shows that prototribestin can reach particularly high concentrations in certain samples, especially those from Bulgaria, which may contribute significantly to the bioactivity of extracts from these sources .

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